N-[1,2-13C2]Acetyl-D-glucosamine
Description
Significance of Isotopic Tracers in Biochemical Pathway Elucidation
Isotopic tracers are indispensable for unraveling the complexities of biochemical pathways. By introducing a labeled compound into a biological system, scientists can follow its transformation into various downstream metabolites. springernature.com This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the unambiguous tracking of individual atoms. nih.gov This level of detail is crucial for understanding the dynamics and compartmentation of metabolic events, which cannot be determined by simply measuring the total concentration of metabolites. nih.gov The ability to trace these pathways is fundamental to understanding cellular function in both healthy and diseased states. nih.gov
N-[1,2-13C2]Acetyl-D-glucosamine as a Specific Metabolic Probe
N-acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide involved in the formation of glycoproteins, proteoglycans, and other essential macromolecules. nih.govsigmaaldrich.com The isotopically labeled version, N-[1,2-¹³C₂]Acetyl-D-glucosamine, contains two carbon-13 atoms specifically within its acetyl group. This precise labeling makes it an exceptional tool for investigating specific metabolic routes.
The unique labeling pattern of N-[1,2-¹³C₂]Acetyl-D-glucosamine, with the ¹³C atoms positioned at the first and second carbons of the acetyl group, provides a distinct signature that can be tracked through metabolic processes. When this labeled GlcNAc is taken up by cells, it can enter the hexosamine salvage pathway, where it is converted into UDP-N-acetylglucosamine, a key building block for glycosylation. nih.gov Researchers can then monitor the incorporation of the ¹³C₂-labeled acetyl group into various glycoconjugates, providing insights into the dynamics of their synthesis and turnover.
The table below outlines the key features of N-[1,2-¹³C₂]Acetyl-D-glucosamine as a metabolic probe:
| Feature | Description |
| Compound | N-[1,2-¹³C₂]Acetyl-D-glucosamine |
| Isotopic Label | Two Carbon-13 (¹³C) atoms |
| Labeling Position | C1 and C2 of the acetyl group |
| Primary Use | Tracing acetyl group metabolism and glycosylation pathways |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
The primary advantage of using N-[1,2-¹³C₂]Acetyl-D-glucosamine lies in its ability to specifically trace the fate of the acetyl group. This is particularly important because the acetyl group can be derived from various metabolic sources, including glucose, fatty acids, and amino acids. By introducing a pre-labeled acetyl group via N-[1,2-¹³C₂]Acetyl-D-glucosamine, researchers can distinguish its contribution to glycosylation from other acetyl-CoA pools within the cell. This allows for a more precise understanding of how different metabolic pathways contribute to the synthesis of complex carbohydrates.
Recent research has utilized this specific probe to investigate the metabolic flux and pathway activities in various cell types. For example, studies can differentiate the contribution of the hexosamine salvage pathway from the de novo synthesis pathway, which starts from glucose. This level of detail is critical for understanding how cellular metabolism is regulated and how it might be altered in diseases such as cancer, where glycosylation patterns are often aberrant.
The following table summarizes research findings where specific isotopic labeling of GlcNAc has been instrumental:
| Research Area | Key Finding |
| Glycoconjugate Biosynthesis | Elucidation of the relative contributions of the de novo and salvage pathways for UDP-GlcNAc synthesis. |
| Cancer Metabolism | Tracking the altered glycosylation patterns in tumor cells by monitoring the incorporation of labeled GlcNAc. |
| Metabolic Flux Analysis | Quantifying the rate of acetyl group incorporation into glycoproteins and other glycans. |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GZQGPNDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Metabolic Flux Analysis Mfa
Principles of 13C Metabolic Flux Analysis Utilizing N-[1,2-13C2]Acetyl-D-glucosamine
13C-MFA relies on introducing a 13C-labeled substrate into a biological system and then measuring the distribution of the 13C label in downstream metabolites. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. nih.govembopress.org
The specific placement of the 13C labels in this compound is key to achieving high-resolution flux determination. As this tracer is metabolized, the labeled acetyl group is transferred to various molecules. By analyzing the resulting mass isotopomer distributions of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of those metabolites. vanderbilt.edunih.gov The use of multiple tracers in parallel experiments can further enhance the precision of flux estimations. vanderbilt.edunih.gov For instance, combining data from experiments with [1,2-13C2]glucose and [U-13C5]glutamine has been shown to be effective for determining fluxes in glycolysis and the tricarboxylic acid (TCA) cycle, respectively. vanderbilt.eduresearchgate.net
Table 1: Illustrative Data for Flux Determination
| Metabolite | Unlabeled | M+1 | M+2 |
| Pyruvate | 60% | 10% | 30% |
| Lactate (B86563) | 55% | 15% | 30% |
| Alanine | 65% | 5% | 30% |
| This interactive table showcases hypothetical mass isotopomer distributions for key metabolites following the introduction of a 13C-labeled tracer. The percentages represent the relative abundance of the unlabeled metabolite (M+0) and its labeled counterparts (M+1, M+2, etc.), providing insights into pathway utilization. |
A fundamental aspect of 13C-MFA is the development of a comprehensive mathematical model that describes the biochemical reaction network. vanderbilt.edu This model includes the stoichiometry of all relevant reactions and the atom transitions that occur. When a 13C-labeled substrate is used, the model is expanded to include isotopomer or mass isotopomer balances. embopress.org These balances track the flow of the 13C label through the network, allowing for the simulation of expected labeling patterns for a given set of fluxes. By comparing the simulated labeling patterns to the experimentally measured ones, the most likely set of intracellular fluxes can be determined through an iterative fitting process. embopress.org The complexity of the model can be adjusted based on the comprehensiveness of the experimental data; for example, data from multiple parallel labeling experiments can support a more complex model. nih.gov
The choice of isotopic tracer is a critical factor that significantly impacts the precision and accuracy of the estimated fluxes. nih.govresearchgate.net Optimal experiment design (OED) aims to select the best tracer or combination of tracers to maximize the information obtained from an experiment. vanderbilt.edu For instance, studies have shown that [1,2-13C2]glucose is highly effective for determining fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net OED frameworks, such as those based on Elementary Metabolite Units (EMU) decomposition, provide a rational basis for selecting tracers that will provide the highest resolution for specific fluxes of interest. nih.govresearchgate.net This systematic approach moves beyond trial-and-error, ensuring that experiments are designed to yield the most informative data possible. nih.gov
Tracing Carbon Flow and Intermediary Metabolism
This compound serves as a powerful probe for tracing the flow of carbon atoms through central metabolic pathways. Once taken up by cells, the labeled acetyl group can enter various metabolic routes, providing a window into the intricate workings of intermediary metabolism.
Central carbon metabolism comprises the primary pathways for energy production and the synthesis of biosynthetic precursors. By introducing this compound, researchers can follow the labeled acetyl-CoA into the tricarboxylic acid (TCA) cycle. The subsequent distribution of the 13C label in TCA cycle intermediates and related amino acids provides quantitative insights into the activity of this crucial pathway. nih.govnih.gov This approach allows for the detailed investigation of how different conditions or genetic modifications affect the operation of central carbon metabolism.
The hexosamine biosynthetic pathway (HBP), which utilizes N-acetyl-D-glucosamine, is intricately linked to glycolysis and the pentose phosphate pathway (PPP). nih.gov Glucose-6-phosphate, an intermediate in glycolysis, can be shunted into the HBP. By using 13C-labeled tracers, it is possible to quantify the flux through the HBP relative to glycolysis and the PPP. For example, the use of [1,2-13C]glucose allows for the differentiation of flux through glycolysis versus the PPP based on the labeling patterns of downstream metabolites like lactate. nih.govbiorxiv.orgmdpi.com Understanding these interconnections is crucial, as the PPP is a major source of NADPH for reductive biosynthesis and for combating oxidative stress. nih.govcreative-proteomics.com
Table 2: Research Findings on Pathway Interconnections
| Tracer Used | Pathway Investigated | Key Finding |
| [1,2-13C]glucose | Glycolysis vs. PPP | Relative flux can be determined from lactate labeling. nih.govbiorxiv.org |
| Fidarestat (inhibitor) | Polyol Pathway | Decreased 13C enrichment in glycolytic and TCA metabolites. nih.gov |
| Azaserine (inhibitor) | Hexosamine Biosynthesis | Increased flux in both PPP and TCA cycle activity. nih.gov |
| This interactive table summarizes key research findings on the interplay between different metabolic pathways, as elucidated through the use of isotopic tracers and metabolic inhibitors. |
Elucidation of Biosynthetic Pathways Involving N 1,2 13c2 Acetyl D Glucosamine
Hexosamine Biosynthesis Pathway (HBP) Dynamics
The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for various glycosylation events. frontiersin.org The dynamics of this pathway, including the interplay between its de novo and salvage branches, can be effectively studied using N-[1,2-13C2]Acetyl-D-glucosamine.
The de novo synthesis of hexosamines begins with fructose-6-phosphate (B1210287) and glutamine. This pathway consists of four enzymatic steps that ultimately yield UDP-GlcNAc. frontiersin.org While this compound enters the pathway downstream of the initial steps, its labeled acetyl group allows for the tracing of its incorporation into the final product, UDP-GlcNAc. This enables researchers to assess the relative contribution of exogenous GlcNAc to the total UDP-GlcNAc pool, thereby indirectly providing insights into the activity of the de novo pathway. In situations where the de novo pathway is inhibited or compromised, a greater reliance on the salvage pathway, and thus increased incorporation from labeled GlcNAc, would be observed. frontiersin.org
The salvage pathway provides an alternative route for the production of UDP-GlcNAc by recycling N-acetylglucosamine (GlcNAc) from the breakdown of glycoproteins or from exogenous sources. This compound is directly utilized by this pathway. It is first phosphorylated by N-acetylglucosamine kinase (NAGK) to form this compound-6-phosphate. frontiersin.org This intermediate then enters the mainstream HBP to be converted into UDP-[1,2-13C2]GlcNAc. frontiersin.org Studies have shown that there is significant cross-talk between the de novo and salvage pathways. For instance, inhibition of the de novo pathway can lead to an upregulation of the salvage pathway to maintain UDP-GlcNAc homeostasis. frontiersin.org By measuring the rate and extent of 13C incorporation from this compound into the UDP-GlcNAc pool, the activity and contribution of the salvage pathway can be quantified. This is particularly important in understanding how cells adapt to nutrient stress, such as glucose or glutamine deprivation. frontiersin.org
| Pathway Component | Key Enzyme | Role in this compound Metabolism |
| De Novo Synthesis | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Initiates the pathway, but is upstream of labeled GlcNAc entry. |
| Salvage Pathway | N-acetylglucosamine kinase (NAGK) | Directly phosphorylates this compound. frontiersin.org |
| Common Pathway | Glucosamine-6-P N-acetyltransferase (GNA) | Acts on intermediates of the de novo pathway. |
| Common Pathway | N-acetylglucosamine-phosphate mutase (AGM) | Interconverts GlcNAc-6-P and GlcNAc-1-P. |
| Common Pathway | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | Synthesizes UDP-GlcNAc from GlcNAc-1-P and UTP. |
Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Synthesis and Turnover
The synthesis and turnover of UDP-GlcNAc are tightly regulated processes that are crucial for maintaining cellular homeostasis. The use of stable isotope tracers like this compound allows for the detailed investigation of these dynamics. nih.govuky.edu
The biosynthesis of UDP-GlcNAc is regulated at multiple levels, including transcriptional control of key enzymes and allosteric feedback inhibition. uky.eduoup.com Stable isotope tracing studies can shed light on these regulatory mechanisms. For example, by measuring the flux through the HBP under different experimental conditions (e.g., altered nutrient availability or oncogenic stress), researchers can infer changes in the regulatory landscape. The HBP is considered a metabolic sensor, and the levels of UDP-GlcNAc can influence cellular processes through O-GlcNAcylation of transcription factors and other proteins. mdpi.com The use of this compound can help to dissect how external signals are translated into changes in UDP-GlcNAc synthesis and, consequently, cellular regulation.
| Regulatory Level | Mechanism | Relevance to UDP-GlcNAc Biosynthesis |
| Transcriptional | Master transcription factors (e.g., MYC) | Control the expression of genes encoding enzymes in nucleotide and hexosamine biosynthesis. oup.com |
| Allosteric | Feedback inhibition | Enzymes in the pathway can be regulated by downstream products. oup.com |
| Substrate Availability | Nutrient levels (e.g., glucose, glutamine) | The flux through the HBP is dependent on the availability of initial substrates. nih.gov |
Glycosylation Processes
UDP-GlcNAc is the essential donor substrate for several forms of protein glycosylation, including N-linked glycosylation and O-linked β-N-acetylglucosaminylation (O-GlcNAcylation). frontiersin.org By tracing the incorporation of the 13C label from this compound into glycoproteins, the dynamics of these crucial post-translational modifications can be investigated. mdpi.com For instance, the rate of appearance of the label in specific glycan structures provides a measure of the flux through the glycosylation pathways. This approach has been instrumental in understanding how alterations in UDP-GlcNAc metabolism, which can be influenced by nutrient availability and disease states like cancer, impact the glycosylation of proteins that are critical for cellular signaling, protein folding, and cell surface receptor function. mdpi.comnih.govnih.gov
N-linked Glycosylation Research
N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide is attached to an asparagine residue of a protein. This process is crucial for protein folding, stability, and function. nih.gov The use of this compound has been instrumental in studying the dynamics of N-glycan synthesis.
In a novel mass spectrometry-based strategy to map N-glycosites in the yeast proteome, researchers utilized a mixture of N-acetylglucosamine isotopologs, including this compound. nih.gov This isotopic recoding imparts a distinguishable pattern to N-glycopeptide mass envelopes, allowing for their specific targeting and fragmentation for high-confidence site mapping. nih.gov This method significantly expanded the number of experimentally observed N-glycosites in yeast, demonstrating the power of stable isotope labeling in proteomics research. nih.gov
The labeled GlcNAc is taken up by cells and converted into a UDP-GlcNAc isomix, which is then incorporated into N-glycan cores by the cell's endogenous machinery. nih.gov This approach has proven effective in identifying and quantifying N-linked glycans, providing valuable insights into the regulation of this essential biological process.
O-linked Glycosylation (O-GlcNAcylation) Studies
O-linked N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine or threonine residues of nuclear and cytoplasmic proteins. frontiersin.orgnih.gov This modification is a key regulator of numerous cellular processes, including signaling, transcription, and metabolism. frontiersin.org Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as diabetes, cancer, and neurodegenerative disorders. frontiersin.orgnih.gov
The hexosamine biosynthesis pathway (HBP) produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sugar donor for O-GlcNAcylation. biorxiv.org Studies have utilized this compound to trace the flux of GlcNAc into the HBP and subsequent O-GlcNAcylation. For instance, in pancreatic ductal adenocarcinoma (PDA) cells, which often exist in a nutrient-poor environment, researchers investigated the impact of glutamine limitation on hexosamine synthesis. biorxiv.orgbabraham.ac.uk They found that while de novo synthesis of UDP-GlcNAc is suppressed, a salvage pathway involving N-acetylglucosamine kinase (NAGK) is activated. babraham.ac.uk
By feeding the cells this compound, they could track its incorporation into UDP-GlcNAc pools, demonstrating the critical role of the GlcNAc salvage pathway in maintaining O-GlcNAcylation under nutrient stress. biorxiv.orgbabraham.ac.ukbiorxiv.org These findings highlight the metabolic plasticity of cancer cells and identify the HBP and GlcNAc salvage as potential therapeutic targets.
Role in Glycoprotein (B1211001) Formation
Glycoproteins are proteins that have been modified with carbohydrates. These modifications, known as glycosylation, are critical for a wide range of biological functions. This compound is a valuable tool for studying the synthesis of glycoproteins, as it allows researchers to trace the incorporation of GlcNAc into these complex molecules.
Both N-linked and O-linked glycosylation contribute to the formation of glycoproteins. As detailed in the previous sections, this compound has been used to investigate the pathways that lead to the attachment of GlcNAc to proteins. nih.govbabraham.ac.uk This has provided a deeper understanding of how cells regulate the production of glycoproteins in response to various stimuli and environmental conditions. The ability to track the labeled GlcNAc as it moves through the cell and is incorporated into different glycoproteins allows for a detailed analysis of the dynamics of glycoprotein synthesis and turnover.
Polysaccharide and Glycoconjugate Biosynthesis
Peptidoglycan Synthesis in Prokaryotic Systems
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. sigmaaldrich.comnih.gov It is a polymer composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptides. sigmaaldrich.comnih.govuliege.be The biosynthesis of peptidoglycan is a complex process that is a key target for many antibiotics.
The synthesis of peptidoglycan begins in the cytoplasm with the formation of UDP-N-acetylglucosamine and UDP-N-acetylmuramyl-pentapeptide. nih.gov this compound can be used to trace the incorporation of GlcNAc into these precursors and follow their journey to the cell membrane.
Once synthesized, the UDP-activated precursors are transferred to a lipid carrier, undecaprenyl phosphate (B84403), on the inner leaflet of the cytoplasmic membrane. nih.gov This forms Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and subsequently Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc). sigmaaldrich.com These lipid-linked intermediates are then flipped across the membrane to the outer leaflet, where the disaccharide-peptide units are polymerized into the growing peptidoglycan layer. sigmaaldrich.comnih.gov
Studies have shown that isolated membranes from bacteria like Bacillus subtilis can incorporate GlcNAc from UDP-GlcNAc directly onto undecaprenyl phosphate. nih.gov This process involves both transphosphorylation and subsequent transglucosylations, leading to the formation of undecaprenyl poly(N-acetylglucosaminyl pyrophosphate). nih.gov The use of labeled GlcNAc is crucial in identifying and characterizing these intermediates.
A series of enzymes catalyze the intricate steps of peptidoglycan synthesis. The initial cytoplasmic steps involve the conversion of fructose-6-phosphate to UDP-GlcNAc. nih.gov Key enzymes in this part of the pathway include GlmS (glutamine-fructose-6-phosphate aminotransferase), GlmM (phosphoglucosamine mutase), and GlmU (a bifunctional enzyme with acetyltransferase and uridyltransferase activities).
Glycosaminoglycan Biosynthesis
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov They are crucial components of the extracellular matrix in every mammalian tissue, playing widespread roles in cell hydration, structural support, and cell signaling. nih.gov The biosynthesis of GAGs is a complex, non-template-driven process that occurs in the Golgi apparatus and involves numerous tissue-specific enzymes. nih.gov
The synthesis of GAGs, with the exception of hyaluronan, begins with the formation of a core protein to which a linker tetrasaccharide is attached. The specific type of GAG to be synthesized—be it chondroitin (B13769445) sulfate (B86663), dermatan sulfate, or heparan sulfate—is determined by the core protein structure, sulfation and phosphorylation status, and the enzymatic environment of the "GAGosome," a complex of enzymes and regulatory factors in the Golgi. frontiersin.org
N-acetylglucosamine (GlcNAc) is a fundamental building block for several GAGs, including heparan sulfate and hyaluronan. frontiersin.org The biosynthesis of these polymers involves the sequential addition of monosaccharides from their uridine diphosphate (UDP)-activated forms, such as UDP-N-acetylglucosamine. nih.govsigmaaldrich.com The use of isotopically labeled N-acetylglucosamine, such as this compound, allows for the precise tracking of its incorporation into these GAG chains. This is invaluable for quantitative analysis of GAG structure and their interactions with proteins, providing critical insights into their biological functions.
For instance, in the biosynthesis of heparan sulfate, an initial GlcNAc residue is transferred from UDP-GlcNAc to the linker tetrasaccharide by the enzyme α4-N-acetylglucosaminyltransferase (GlcNAcT)-I. frontiersin.org Subsequent polymerization of the repeating disaccharide unit is carried out by a hetero-complex of exostosin 1 (EXT1) and exostosin 2 (EXT2), which exhibit both HS-β4-glucuronosyltransferase-II (HS-GlcAT-II) and GlcNAcT-II activities. frontiersin.org The labeled GlcNAc can be traced through these enzymatic steps, confirming its role as a direct precursor and allowing for the study of enzyme kinetics and pathway regulation.
| Key GAGs Incorporating N-acetylglucosamine | Repeating Disaccharide Unit |
| Hyaluranon | β-D-(1→3) glucuronic acid and β-D-(1→4)-N-acetylglucosamine |
| Heparan Sulfate | D-glucuronic or L-iduronic acid and D-glucosamine or N-acetyl-Dglucosamine |
| Keratan (B14152107) Sulfate | Lactosamine (βGal-β(1→4)-GlcNAc) |
Chitin (B13524) and Chitosan (B1678972) Metabolic Studies
Chitin, a linear polymer of β-(1,4)-linked N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose. nih.govnih.gov It is a primary component of fungal cell walls and the exoskeletons of arthropods. usda.gov Chitosan is derived from chitin through deacetylation. nih.gov The study of chitin and chitosan metabolism is crucial for understanding fungal biology and for various biotechnological applications.
Monomeric Unit Tracking
The use of isotopically labeled N-acetylglucosamine, including this compound, is instrumental in tracking the monomeric units during chitin biosynthesis. Chitin synthases (CSs) are the enzymes responsible for polymerizing GlcNAc from its activated precursor, UDP-GlcNAc, onto existing chitin chains. usda.gov
Research using yeast strains that express a single chitin synthase has demonstrated that the formation of chitin oligosaccharides and insoluble chitin can be initiated by free GlcNAc. usda.gov By introducing labeled GlcNAc analogues, researchers can follow their incorporation into chitin polymers. This allows for the detailed investigation of the catalytic mechanism of chitin synthases, including their ability to use different GlcNAc derivatives as acceptors in the glycosyltransfer reaction. usda.gov Such studies have revealed that chitin synthases can transfer single GlcNAc residues and can elongate modified disaccharides, opening avenues for the in vivo synthesis of modified chitins with novel properties. usda.gov
Enzymatic Hydrolysis and Biotransformation Studies
The enzymatic hydrolysis of chitin to its monomer, N-acetyl-D-glucosamine, is a key process in both natural chitin recycling and industrial production of GlcNAc. rsc.orgmdpi.com This process is carried out by a suite of chitinolytic enzymes, including endochitinases, exochitinases, and N-acetylglucosaminidases. nih.gov
Isotopically labeled this compound can be used as an internal standard in quantitative analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to monitor the progress of enzymatic hydrolysis. mdpi.com This allows for precise determination of reaction kinetics and product yields under various conditions.
For example, studies have focused on optimizing the enzymatic degradation of chitin from various sources. It has been shown that pretreating chitin with bacterial fermentation can increase its susceptibility to enzymatic hydrolysis, leading to higher yields of GlcNAc. rsc.org In one study, a yield of 96% was achieved from pretreated chitin in a batch enzymatic reaction. rsc.org The ability to accurately quantify the labeled GlcNAc product is essential for evaluating the efficiency of different enzymatic systems and pretreatment methods.
Furthermore, biotransformation studies can utilize labeled GlcNAc to investigate its subsequent metabolic fate in microorganisms. For instance, once taken up by a cell, the labeled GlcNAc can be traced as it is incorporated into other cellular components, providing a comprehensive picture of its metabolic pathways. nih.gov
| Enzyme Class | Function in Chitin Hydrolysis |
| Endochitinases | Randomly cleave internal β-1,4-glycosidic bonds in the chitin chain |
| Exochitinases | Cleave disaccharide units (chitobiose) from the non-reducing end of the chitin chain |
| N-acetylglucosaminidases | Hydrolyze chitobiose into two N-acetyl-D-glucosamine monomers |
Enzymatic Research and Mechanistic Studies
Investigation of N-Acetylglucosamine Kinase (NAGK) Activity
N-[1,2-13C2]Acetyl-D-glucosamine is instrumental in studying the function of N-Acetylglucosamine Kinase (NAGK), an essential enzyme that phosphorylates GlcNAc. uniprot.org This labeled compound acts as a tracer, enabling researchers to monitor the initial, committed step of the GlcNAc salvage pathway.
The hexosamine salvage pathway allows cells to recycle GlcNAc from the breakdown of glycoconjugates or from nutritional sources, converting it into UDP-GlcNAc, a vital donor substrate for glycosylation. elifesciences.orgbiorxiv.org NAGK catalyzes the first step of this pathway: the ATP-dependent phosphorylation of GlcNAc to form N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P). uniprot.org
By supplying cells with this compound, scientists can trace the ¹³C label as it is incorporated into downstream metabolites like GlcNAc-6-P and UDP-GlcNAc. elifesciences.orgnih.govbiorxiv.org This metabolic labeling approach is crucial for quantifying the contribution of the salvage pathway to the total UDP-GlcNAc pool, particularly under varying cellular conditions such as nutrient deprivation. elifesciences.orgbabraham.ac.uk For example, studies in pancreatic ductal adenocarcinoma (PDA) cells have shown that when the primary de novo hexosamine biosynthesis pathway is suppressed due to glutamine limitation, the salvage pathway is engaged to maintain UDP-GlcNAc levels. elifesciences.org
The metabolic impact of NAGK is often investigated through genetic manipulation, such as CRISPR-Cas9-mediated gene knockout. elifesciences.orgnih.govbabraham.ac.uk In these studies, this compound provides a direct method to quantify the functional consequence of the genetic change.
Research in PDA cell lines demonstrated that deleting the NAGK gene significantly suppressed the salvage of exogenously supplied this compound. elifesciences.orgnih.govbiorxiv.org This was observed as a marked reduction in the fractional labeling of both GlcNAc-P and UDP-GlcNAc in NAGK knockout (KO) cells compared to control cells. elifesciences.orgbiorxiv.orgnih.govbabraham.ac.uk These findings definitively confirm the central role of NAGK in the GlcNAc salvage pathway and its importance in supporting the UDP-GlcNAc pools necessary for tumor growth. elifesciences.orgbabraham.ac.uk
| Metabolite | Cell Line | ¹³C Fractional Labeling (%) |
|---|---|---|
| GlcNAc-P | Control (EV) | ~25% |
| NAGK KO | <5% | |
| UDP-GlcNAc | Control (EV) | ~12% |
| NAGK KO | <2% |
Studies on UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB)
While direct studies using this compound on MurB are not prevalent, its role as a precursor for generating labeled substrates is vital for investigating this key bacterial enzyme. MurB is an essential oxidoreductase in the cytoplasmic pathway of peptidoglycan biosynthesis, catalyzing the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comnih.govuni-saarland.de As this pathway is absent in eukaryotes, MurB is an attractive target for novel antibiotics. nih.gov
To understand the inhibition mechanisms of potential antibiotics, researchers use isotopically labeled substrates derived from precursors like this compound. The labeled GlcNAc can be used to biosynthesize labeled UDP-N-acetylenolpyruvylglucosamine. By monitoring the conversion of the labeled substrate to its product, the inhibitory activity of various compounds can be accurately measured. oup.com This has been crucial in characterizing inhibitors such as 3,5-dioxopyrazolidines and tri-substituted thiazolidinones, which were found to impede MurB activity. nih.govoup.com Such assays provide quantitative data, like IC₅₀ values, and help elucidate whether inhibitors compete with the substrate or the NADPH cofactor.
Structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level details of how inhibitors interact with MurB. oup.comnih.govplos.org Isotopic labeling is a powerful tool in these analyses. For instance, NMR studies on perdeuterated, ¹³C/¹⁵N-labeled MurB have been used to deduce the binding pockets of substrates and cofactors. oup.com By using an inhibitor synthesized with a ¹³C label (derivable from labeled GlcNAc precursors), researchers can map its precise binding location and conformational changes within the MurB active site. The crystal structure of E. coli MurB in a complex with an inhibitor has revealed specific interactions with active-site residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor, providing a structural basis for rational drug design. nih.govresearchgate.net
Glycosyltransferase Activity and Substrate Specificity
This compound is a key reagent for probing the activity and substrate specificity of glycosyltransferases. nih.gov These enzymes catalyze the transfer of sugar moieties from activated donor molecules, such as UDP-GlcNAc, to acceptor molecules, including proteins and lipids. ebi.ac.ukmonarchinitiative.org
Enzymatic Remodeling of N-Glycan Structures
N-linked glycosylation is a crucial post-translational modification that impacts protein folding, stability, and function. nih.gov The process involves the enzymatic attachment and subsequent remodeling of oligosaccharides, known as N-glycans, to asparagine residues of proteins. nih.govsigmaaldrich.com N-[1,2-¹³C₂]Acetyl-D-glucosamine is utilized in innovative mass spectrometry-based strategies to map these N-glycosylation sites and understand the enzymatic processes involved.
One such strategy involves the metabolic incorporation of a defined mixture of N-acetylglucosamine (GlcNAc) isotopologs, including N-[1,2-¹³C₂]Acetyl-D-glucosamine, into the N-glycans of organisms like Saccharomyces cerevisiae. nih.gov As cells synthesize N-glycans, they use the exogenously supplied, isotopically labeled GlcNAc. This "isotopic recoding" imparts a unique mass signature to the N-glycopeptides. nih.gov For instance, a 1:2:1 mixture of unlabeled GlcNAc, N-[1,2-¹³C₂]acetyl-d-glucosamine, and N-[1,2-¹³C₂]acetyl-d-[1-¹³C;¹⁵N]glucosamine can be used. nih.gov The resulting glycopeptides exhibit a distinct isotopic pattern that allows computational tools to easily distinguish them from background ions in a mass spectrum. nih.gov
This approach facilitates the high-confidence identification of N-glycosites without requiring the chemical modification or complete enzymatic removal of the N-glycans, which preserves structural information. nih.gov By targeting the peptides with this specific isotopic signature for fragmentation, researchers have significantly expanded the known yeast N-glycoproteome, nearly doubling the number of experimentally verified N-glycosites. nih.gov This method relies on the cellular enzymatic machinery to convert the supplied GlcNAc isotopologs into uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), the donor substrate used by glycosyltransferases like Alg7 in the construction of the N-glycan core. nih.govsigmaaldrich.com
The table below illustrates the types of N-glycans. The remodeling of these structures can be tracked using isotopic labeling.
| N-Glycan Class | Description | Core Structure |
|---|---|---|
| High-mannose | Contain unsubstituted terminal mannose sugars, typically five to nine mannose residues attached to the core. sigmaaldrich.com | Man₃GlcNAc₂ sigmaaldrich.com |
| Complex | Do not have mannose residues apart from the core; instead, they have "antennae" initiated by GlcNAc residues. sigmaaldrich.com | |
| Hybrid | Contain both unsubstituted terminal mannose residues and substituted mannose residues with GlcNAc-initiated antennae. sigmaaldrich.com |
Tracing Glycosyl Donor Utilization
The biosynthesis of various glycoconjugates, including N-glycans and O-glycans, depends on the availability of the glycosyl donor uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). biorxiv.orgelifesciences.org This crucial molecule is produced via the hexosamine biosynthesis pathway (HBP), which primarily uses glucose and glutamine. elifesciences.org However, cells can also generate UDP-GlcNAc through a salvage pathway that utilizes free GlcNAc.
N-[1,2-¹³C₂]Acetyl-D-glucosamine is an ideal tracer for studying the contribution of this salvage pathway. biorxiv.orgelifesciences.orgbabraham.ac.uk When introduced to cell cultures, the ¹³C-labeled GlcNAc is taken up by the cells and phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. elifesciences.orgbabraham.ac.uk This intermediate is then converted to UDP-GlcNAc. By using mass spectrometry to measure the incorporation of the ¹³C label from N-[1,2-¹³C₂]Acetyl-D-glucosamine into the UDP-GlcNAc pool, researchers can quantify the activity of the salvage pathway relative to the de novo synthesis from glucose. biorxiv.orgelifesciences.orgbabraham.ac.uk
Studies in pancreatic ductal adenocarcinoma (PDA) cells have shown that under nutrient-poor conditions, such as glutamine limitation, the de novo synthesis of UDP-GlcNAc is suppressed. elifesciences.orgbabraham.ac.uk In these circumstances, the cells engage the GlcNAc salvage pathway to maintain their UDP-GlcNAc pools, which are essential for the aberrant glycosylation patterns often seen in cancers. elifesciences.orgbabraham.ac.uk Experiments using N-[1,2-¹³C₂]Acetyl-D-glucosamine demonstrated that its salvage was efficient in control cells, and that deletion of the NAGK gene suppressed this salvage, leading to reduced fractional labeling in the UDP-GlcNAc pool. elifesciences.orgbabraham.ac.uk
The table below summarizes findings from a tracer experiment in pancreatic cancer cell lines.
| Cell Line Condition | Metabolite | Relative Fractional Labeling from ¹³C GlcNAc | Reference |
|---|---|---|---|
| Control (Wild-Type NAGK) | GlcNAc-P | High | elifesciences.orgbabraham.ac.uk |
| Control (Wild-Type NAGK) | UDP-GlcNAc | High | elifesciences.orgbabraham.ac.uk |
| NAGK Knockout (KO) | GlcNAc-P | Reduced | elifesciences.orgbabraham.ac.uk |
| NAGK Knockout (KO) | UDP-GlcNAc | Reduced | elifesciences.orgbabraham.ac.uk |
This ability to trace the fate of the acetyl group specifically makes N-[1,2-¹³C₂]Acetyl-D-glucosamine a more precise tool than uniformly labeled glucose for studying the salvage pathway, as it avoids confounding signals from other metabolic routes. biorxiv.org
Isotope Effects and Kinetic Studies in Enzymatic Reactions
The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). mdpi.comnih.gov KIEs are a fundamental tool for elucidating the mechanisms of enzyme-catalyzed reactions and characterizing their transition states. mdpi.com The presence of heavier isotopes like ¹³C can lead to the formation of stronger chemical bonds, which may slow the rate of enzymatic conversion. nih.gov
While the KIE for ¹³C labeling is generally small due to the modest mass increase from ¹²C to ¹³C, it can still have a significant influence on measurements in metabolic flux analysis. nih.govnih.gov Neglecting these small isotope effects can lead to errors in determining metabolic pathway fluxes. nih.gov For example, in reactions where a carbon-carbon bond involving the labeled atom is broken, a primary KIE is expected. mdpi.com In the case of N-[1,2-¹³C₂]Acetyl-D-glucosamine, the ¹³C atoms are in the N-acetyl group. Enzymatic reactions that involve the cleavage or formation of bonds to these specific carbon atoms could exhibit a KIE.
Kinetic studies using isotopically labeled substrates like N-[1,2-¹³C₂]Acetyl-D-glucosamine can provide valuable data. For instance, comparing the kinetic parameters (like kcat and Km) of an enzyme with the labeled versus the unlabeled substrate can reveal whether bond-breaking or bond-forming steps involving the acetyl group are rate-limiting. mdpi.com
Under certain conditions, an inverse solvent kinetic isotope effect (SKIE) can be observed, where the reaction rate increases in a heavy solvent like D₂O. mdpi.com This is often diagnostic of a pre-equilibrium step before the rate-limiting step of the reaction. mdpi.com While specific KIE studies on N-[1,2-¹³C₂]Acetyl-D-glucosamine are not widely documented, the principles of KIE analysis are broadly applicable to enzymes that process this substrate, such as N-acetylglucosamine kinase or various glycosyltransferases. mdpi.commdpi.com
The table below outlines the general principles of how isotope effects are interpreted in enzymatic studies.
| Type of Isotope Effect | Observation | General Mechanistic Implication | Reference |
|---|---|---|---|
| Primary KIE | Reaction is slower with the heavy isotope. | A bond to the isotopic atom is broken or formed in the rate-determining step. | mdpi.com |
| Secondary KIE | Rate change occurs even though the bond to the isotopic atom is not broken. | A change in hybridization or coordination at the isotopic center occurs during the transition state. | mdpi.com |
| Inverse SKIE | Reaction is faster in D₂O compared to H₂O. | Often indicates a rapid equilibrium step preceding the rate-limiting step. | mdpi.com |
Advanced Analytical Methodologies for N 1,2 13c2 Acetyl D Glucosamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and environment of molecules. The incorporation of ¹³C isotopes in N-[1,2-¹³C₂]Acetyl-D-glucosamine significantly enhances NMR sensitivity and enables a range of specialized experiments.
¹³C-NMR for Metabolic Flux Analysis and Isotopic Enrichment Determination
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone for understanding cellular metabolism. nih.govresearchgate.net By introducing N-[1,2-¹³C₂]Acetyl-D-glucosamine or other ¹³C-labeled precursors like [1,2-¹³C₂]glucose into cellular systems, researchers can trace the flow of carbon atoms through various metabolic pathways. nih.govnih.govvanderbilt.edu The distinct splitting patterns and chemical shifts in ¹³C-NMR spectra of downstream metabolites reveal the relative activities of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govvanderbilt.edu For instance, [1,2-¹³C₂]glucose has been identified as a particularly effective tracer for providing precise estimations of fluxes in glycolysis and the pentose phosphate pathway. nih.gov
The degree of ¹³C enrichment in biosynthetic products like hyaluronan, which is composed of repeating disaccharide units of GlcNAc and glucuronic acid, can be quantitatively determined using ¹³C-NMR. slu.se This is crucial for validating labeling efficiency and for accurate interpretation of metabolic flux data. slu.se Both 1D ¹³C-NMR and 2D HSQC experiments are employed for this purpose, and the results can be corroborated by mass spectrometry. slu.se
Conformational Studies of Saccharide N-Acetyl Side-Chains
The conformation of the N-acetyl group in GlcNAc is critical for its biological function, influencing molecular recognition and interactions. researchgate.netnd.edu NMR spectroscopy, enhanced by ¹³C labeling, is a primary tool for studying these conformations in solution. researchgate.netnd.edu Studies have identified both cis and trans isomers of the amide bond in the N-acetyl side chain of GlcNAc. d-nb.info The chemical shifts of the amide protons are particularly sensitive to this isomerization, with the cis form resonating upfield compared to the trans form. d-nb.info
The orientation of the N-acetyl group is defined by two torsion angles, θ1 (H2-C2-N2-C1') and θ2 (C2-N2-C1'-O1'). researchgate.netnih.gov Detailed analysis of J-couplings within the ¹³C-labeled N-acetyl group allows for the determination of these angles and the preferred conformation in solution. d-nb.infonih.gov For both cis and trans amide forms, the orientation between H2 and the amide proton (NH) is predominantly anti. d-nb.infonih.gov
Interactive Table: Key NMR Findings in Conformational Studies
| Finding | Significance | NMR Method | Reference |
| Identification of cis and trans amide isomers | Reveals conformational heterogeneity of the N-acetyl group. | 1D and 2D NMR | d-nb.info |
| Determination of anti conformation between H2 and NH | Defines the primary orientation of the N-acetyl side chain. | J-coupling analysis | d-nb.infonih.gov |
| Mean θ1 angle of ~116° for βGlcNAc in aqueous solution | Provides a quantitative measure of the average side-chain conformation. | MA'AT analysis of J-couplings | acs.org |
Application of Karplus Relationships for Torsion Angle Determination
The relationship between three-bond J-coupling constants (³J) and dihedral torsion angles is described by the Karplus equation. This principle is extensively applied in the conformational analysis of N-acetylglucosamine. researchgate.netnih.govrsc.org By measuring various ³J values within the ¹³C-labeled N-acetyl side chain, researchers can deduce the corresponding torsion angles. researchgate.netnd.edu
A comprehensive set of Karplus equations has been parameterized for the N-acetyl group using density functional theory (DFT) calculations. researchgate.netnd.edu These equations relate J-couplings such as ³J(H2,NH), ³J(H2,CO), ³J(C1,NH), and ³J(C3,NH) to the C2-N2 torsion angle (θ1). researchgate.netnd.edu The use of multiple, redundant J-couplings provides a more confident assignment of the side-chain conformation compared to relying on a single coupling constant. nd.edu While ³J(NH,H2) can be ambiguous in distinguishing between syn and anti conformations, other couplings like ³J(H2,C1') provide clearer distinctions. nih.gov
Isotope-Edited NMR for Enzyme-Substrate Complex Analysis
Isotope-edited NMR techniques are invaluable for studying the interactions between N-[1,2-¹³C₂]Acetyl-D-glucosamine and enzymes. By selectively observing the signals from the ¹³C-labeled substrate, it is possible to probe its conformation and dynamics when bound to a protein, even in large complexes. These methods filter out the overwhelming signals from the unlabeled protein, allowing for a focused analysis of the ligand.
The use of uniformly ¹³C- and ¹⁵N-labeled GlcNAc allows for the adaptation of protein NMR experiments to study the saccharide. d-nb.info This enables the measurement of J-couplings within the N-acetyl group of GlcNAc when it is part of a larger biomolecule, providing insights into its conformation upon binding. d-nb.info
Quantitative ¹H-NMR Analysis of N-Acetyl Groups
Quantitative ¹H-NMR (qHNMR) offers a straightforward and rapid method for determining the concentration of GlcNAc and its derivatives in solution. mdpi.comnih.govresearchgate.net The sharp singlet signal of the N-acetyl protons is an excellent target for quantification. mdpi.comnih.gov By using an internal standard, this method allows for accurate concentration measurements without the need for calibration curves, making it highly efficient for applications like monitoring enzymatic hydrolysis of chitin (B13524). mdpi.comnih.govresearchgate.net Deconvolution techniques can be applied to resolve overlapping signals from different species, such as GlcNAc and its dimer, N,N'-diacetylchitobiose. mdpi.comnih.gov
Mass Spectrometry (MS) Based Approaches
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In conjunction with isotopic labeling, MS is a powerful tool for tracing metabolic pathways and quantifying metabolites. The use of N-[1,2-¹³C₂]Acetyl-D-glucosamine provides a distinct mass signature that allows it to be distinguished from its unlabeled, endogenous counterparts.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the quantification of GlcNAc in complex biological matrices like human plasma. nih.govresearchgate.netresearchgate.net These methods often involve a derivatization step to improve chromatographic retention and ionization efficiency. nih.gov For instance, derivatization with o-phthalaldehyde/3-mercaptopropionic acid has been used for sensitive detection. nih.gov In such assays, a stable isotope-labeled version of the analyte, such as ¹³C₆-N-acetylglucosamine, is often used as an internal standard to ensure high accuracy and precision. nih.gov
Metabolic labeling with N-[1,2-¹³C₂]Acetyl-D-glucosamine or other labeled precursors allows for tracing the incorporation of the label into larger glycans and glycoproteins. nih.govresearchgate.net By analyzing the mass isotopomer distribution of the resulting glycans, researchers can gain insights into the dynamics of glycan biosynthesis and turnover. researchgate.net For example, a mixture of GlcNAc isotopologs, including N-[1,2-¹³C₂]Acetyl-D-glucosamine, has been used to create a unique isotopic signature in N-glycans, facilitating their identification in complex proteomic samples. nih.gov This "isotopic recoding" strategy allows for the specific targeting of glycopeptides for fragmentation in MS/MS experiments, leading to high-confidence mapping of N-glycosylation sites. nih.gov The characteristic oxonium ion of N-acetylglucosamine at m/z 204.0867 in MS/MS spectra serves as a general marker for identifying N-glycans. chromatographyonline.com
Interactive Table: LC-MS/MS Parameters for Glucosamine Analysis
| Parameter | Value/Description | Reference |
| Ionization Mode | Negative Ionization | nih.gov |
| Positive Ionization (after derivatization) | nih.gov | |
| Mass Transition (Analyte) | m/z 220.3 → 118.9 | nih.gov |
| m/z 384 → 118 (derivatized) | nih.gov | |
| Mass Transition (Internal Standard) | m/z 226.4 → 123.2 (¹³C₆-GlcNAc) | nih.gov |
| Lower Limit of Quantification (Plasma) | 12 ng/mL (derivatized) | nih.gov |
| 20 ng/mL | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Glycan Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of N-[1,2-¹³C₂]Acetyl-D-glucosamine and its metabolic derivatives. nih.gov This powerful combination allows for the separation of complex biological mixtures followed by the sensitive detection and identification of metabolites based on their mass-to-charge ratio. nih.gov When cells or organisms are supplied with N-[1,2-¹³C₂]Acetyl-D-glucosamine, LC-MS is employed to track the incorporation of the ¹³C₂-acetyl group into various metabolic pathways, particularly the hexosamine biosynthesis pathway (HBP). biorxiv.org
This technique is crucial for both metabolite and glycan profiling. Researchers can monitor the appearance of the +2 Da mass shift in downstream molecules, confirming their origin from the administered tracer. researchgate.netnih.gov For instance, the tracer can be used to investigate the synthesis of nucleotide sugars like UDP-GlcNAc and the subsequent formation of N- and O-linked glycans. researchgate.netnih.gov The use of specific labeling, such as in N-[1,2-¹³C₂]Acetyl-D-glucosamine, offers advantages over uniformly labeled glucose ([U-¹³C₆]glucose) by providing a more direct and less complicated mass spectrum for tracing the HBP, as it specifically labels the GlcNAc, GalNAc, and sialic acid residues within glycans. researchgate.net
Mass Isotopomer Analysis for Tracing Metabolic Fate
Mass isotopomer analysis is a specialized application of MS that measures the distribution of isotopic labels in a molecule. By analyzing the patterns of isotopomers (molecules that differ only in their isotopic composition), researchers can deduce the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. biorxiv.orgmdpi.com
When N-[1,2-¹³C₂]Acetyl-D-glucosamine is metabolized, the two ¹³C atoms are incorporated into various downstream compounds. For example, it is phosphorylated to N-[1,2-¹³C₂]acetyl-D-glucosamine-6-phosphate and then converted to UDP-N-[1,2-¹³C₂]acetyl-D-glucosamine (UDP-GlcNAc). biorxiv.org This labeled UDP-GlcNAc serves as a donor substrate for glycosyltransferases, leading to the incorporation of the ¹³C₂-labeled GlcNAc moiety into N-glycans and O-glycans. researchgate.netnih.gov
A notable research strategy involved using a defined mixture of N-acetylglucosamine isotopologs, including N-[1,2-¹³C₂]acetyl-d-glucosamine, to create a unique isotopic signature in N-glycans. nih.gov This "isotopic recoding" imparts a distinct pattern to the mass envelopes of glycopeptides, making them computationally distinguishable from background ions and enabling high-confidence mapping of glycosylation sites in the yeast proteome. nih.gov
| Precursor/Tracer | Key Metabolite | Expected Mass Shift (Da) | Pathway Implication |
|---|---|---|---|
| N-[1,2-¹³C₂]Acetyl-D-glucosamine | UDP-N-acetylglucosamine (UDP-GlcNAc) | +2 | Hexosamine Biosynthesis Pathway Activation |
| N-[1,2-¹³C₂]Acetyl-D-glucosamine | N-glycan containing one GlcNAc residue | +2 | Incorporation into N-glycans |
| N-[1,2-¹³C₂]Acetyl-D-glucosamine | N-glycan containing two GlcNAc residues | +4 | Incorporation into N-glycans |
| N-[1,2-¹³C₂]Acetyl-D-glucosamine | Sialic Acid (Neu5Ac) | +2 | Conversion of GlcNAc to ManNAc then to Neu5Ac |
| N-[1,2-¹³C₂]Acetyl-D-glucosamine | Sialylated Glycan | +2 per sialic acid | Incorporation into complex glycans |
Quantification of Labeled GlcNAc and Derivatives
LC-MS is not only qualitative but also a powerful quantitative tool. researchgate.net By using stable isotope-labeled internal standards, researchers can achieve accurate and precise quantification of N-[1,2-¹³C₂]Acetyl-D-glucosamine and its labeled derivatives in complex biological samples. acs.org The intensity of the mass spectral signal corresponding to a specific labeled metabolite is proportional to its concentration.
Targeted MS approaches, such as parallel reaction monitoring (PRM), have been developed to quantify the kinetics of stable isotope-labeled glycopeptides. researchgate.netresearchgate.net This allows for the accurate modeling of glycan synthesis and processing rates at specific glycosylation sites. researchgate.net In studies tracing UDP-GlcNAc metabolism, LC-MS analysis of glycan alditols released from cells cultured with ¹³C₂-glucosamine reveals the relative abundance of different isotopomers in each glycan structure. researchgate.netnih.gov For example, in a core-fucosylated disialo-biantennary N-glycan, which contains three GlcNAc residues and two sialic acid residues, mass increases of +4, +5, and +6 Da were observed, reflecting the turnover and incorporation rates from the labeled UDP-GlcNAc and CMP-NeuAc pools. nih.gov
High-Resolution Mass Spectrometry for Isotopic Tracing
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, is critical for stable isotope tracing studies. nih.govbiorxiv.orgslu.se Its ability to measure mass with very high accuracy and resolution allows for the unambiguous identification of metabolites and the clear separation of isotopologue signals that may be very close in mass. nih.goveurisotop.com
This capability is essential when multiple isotopic tracers are used simultaneously or when metabolites undergo complex transformations. mdpi.comeurisotop.com For instance, in studies combining N-[1,2-¹³C₂]acetyl-d-glucosamine with other labeled nutrients like [U-¹³C₆]glucose, HRMS can distinguish between the different sources of carbon in a single metabolite. mdpi.com Research on the metabolic labeling of hyaluronan, a glycosaminoglycan composed of repeating disaccharide units of GlcNAc and glucuronic acid, utilized high-resolution mass spectrometry to confirm the level of ¹³C and ¹⁵N isotope enrichment determined by NMR. slu.se
HILIC-MS for Glycoconjugate Hydrolysate Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is exceptionally well-suited for the separation of polar compounds like carbohydrates, glycans, and other glycoconjugates. science.govmdpi.com When coupled with mass spectrometry (HILIC-MS), it becomes a powerful tool for glycomics.
In the context of N-[1,2-¹³C₂]Acetyl-D-glucosamine research, HILIC is used to separate the complex mixture of glycans that are enzymatically or chemically released from glycoproteins. nih.gov These released glycans, some of which will contain the ¹³C₂-label, can then be identified and quantified by the mass spectrometer. researchgate.net This approach allows for detailed profiling of the labeled glycome, providing insights into how glycosylation patterns change under different physiological conditions. HILIC separates glycans based on their hydrophilicity, which is influenced by their size, structure, and the number of sialic acid residues, enabling the separation of isomers that would be indistinguishable by MS alone. nih.gov
MALDI-TOF for Spatial and Temporal Tracking of Glycoconjugate Synthesis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technology for analyzing large biomolecules and for imaging their distribution in tissue sections (MALDI-IMS). nih.govbruker.com This technique provides spatial and temporal information about where and when specific molecules are synthesized. bruker.com
For glycoconjugate analysis, a tissue section can be treated with an enzyme such as Peptide-N-Glycosidase F (PNGase F), which cleaves N-linked glycans from proteins directly on the tissue. nih.gov The tissue is then coated with a matrix (e.g., DHB or CHCA) that facilitates ionization. nih.gov A laser is rastered across the tissue, and at each point, a mass spectrum of the released glycans is acquired. bruker.com By tracking the ions corresponding to glycans that have incorporated the label from N-[1,2-¹³C₂]Acetyl-D-glucosamine, researchers can generate an image showing the precise location of active glycoconjugate synthesis within the tissue architecture. nih.gov This on-target enzymatic digestion and analysis provides a powerful method for the structural and spatial characterization of glycoconjugates in picomolar amounts without extensive purification steps. nih.gov
Integration of NMR and MS Data for Comprehensive Metabolic Understanding
The most comprehensive understanding of metabolism is often achieved by integrating data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). slu.seeurisotop.com These two techniques are highly complementary. eurisotop.com
MS excels at detecting and quantifying low-abundance metabolites and their isotopologues with high sensitivity, providing information on how many isotopic labels have been incorporated into a molecule. nih.goveurisotop.com NMR, on the other hand, is unparalleled in its ability to determine the precise intramolecular position of these labels. eurisotop.comnih.gov For example, in studies using [1,2-¹³C₂]glucose, ¹³C-NMR can distinguish between lactate (B86563) labeled at carbons 2 and 3 (from glycolysis) versus lactate labeled at carbon 1 (from the pentose phosphate pathway), revealing the relative activity of these pathways. nih.govnih.gov
In studies involving labeled N-acetyl-D-glucosamine, combining MS and NMR can provide a complete picture of glycan biosynthesis and metabolism. slu.se MS can quantify the incorporation of the ¹³C₂-label into the total pool of a specific glycan, while NMR can confirm the location of the label within the GlcNAc residue. slu.seacs.org This integrated approach allows for a detailed and quantitative mapping of metabolic fluxes, providing insights that would be unattainable with either technique alone. eurisotop.comnih.gov
Broader Academic Research Implications and Future Directions
Insights into Cellular Signaling and Metabolic Regulation
N-[1,2-13C2]Acetyl-D-glucosamine is instrumental in dissecting the intricate connections between metabolism and cellular signaling. A key pathway under investigation is the Hexosamine Biosynthesis Pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for various forms of glycosylation. elifesciences.orgfrontiersin.org Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that modulates protein function, localization, and stability.
One of the most significant signaling roles of UDP-GlcNAc is in O-GlcNAcylation, the attachment of a single GlcNAc molecule to serine or threonine residues of intracellular proteins. researchgate.netmedchemexpress.com This dynamic modification is analogous to phosphorylation and is involved in regulating a wide array of cellular processes, including transcription, nutrient sensing, and stress responses. nih.govnih.gov By using this compound, researchers can trace the incorporation of the labeled GlcNAc into UDP-GlcNAc and subsequently into O-GlcNAcylated proteins. elifesciences.org This allows for the quantification of flux through the HBP and helps to elucidate how changes in nutrient availability, such as glucose and glutamine, impact O-GlcNAcylation and downstream signaling events. elifesciences.orgresearchgate.net
Studies have shown that aberrant O-GlcNAcylation is a hallmark of various diseases, including cancer and neurodegenerative disorders. rsc.org For instance, in certain cancer cells, there is an increased flux through the HBP and elevated levels of O-GlcNAcylation, which can promote tumor growth and survival. frontiersin.orgnih.gov The use of stable isotope tracers like this compound is critical in understanding these pathological alterations in metabolism and signaling. elifesciences.org
Furthermore, research has revealed that GlcNAc itself can act as a signaling molecule. In some organisms, it can induce changes in gene expression and morphogenesis. nih.gov For example, in pathogenic fungi, GlcNAc can trigger the expression of virulence genes. nih.govmdpi.com While much of this signaling is linked to its metabolism through the HBP, the use of isotopic labeling helps to differentiate between direct signaling roles and metabolic effects.
Understanding Structural Roles of Polysaccharides in Biological Systems
Polysaccharides, long chains of monosaccharides linked by glycosidic bonds, serve essential structural roles in all domains of life. wikipedia.org N-acetyl-D-glucosamine is a fundamental building block of many of these structural polysaccharides. nih.gov The application of this compound in research provides a method to study the synthesis, turnover, and organization of these complex carbohydrates.
A prominent example is chitin (B13524), the second most abundant polysaccharide in nature after cellulose, which forms the exoskeletons of arthropods and the cell walls of fungi. nih.gov By supplying organisms with labeled GlcNAc, scientists can monitor the incorporation of this precursor into chitin, offering insights into the dynamics of cell wall construction and remodeling.
In vertebrates, GlcNAc is a key component of glycosaminoglycans (GAGs), which are major constituents of the extracellular matrix and connective tissues. asutoshcollege.indrugbank.com Hyaluronic acid, a GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is crucial for lubricating joints and maintaining tissue hydration. asutoshcollege.in Similarly, keratan (B14152107) sulfate (B86663), found in cartilage, bone, and the cornea, also contains GlcNAc. asutoshcollege.in Isotopic labeling with this compound can be used to study the biosynthesis and degradation of these GAGs, which is particularly relevant for understanding diseases like osteoarthritis where cartilage degeneration is a key feature. drugbank.commdpi.com
The ability to trace the labeled GlcNAc into these large structural polymers allows for a detailed analysis of their metabolic pathways and their contribution to the structural integrity of tissues and organisms.
Advanced Tracer Studies and Development of Novel Isotopic Probes
The use of this compound is a cornerstone of advanced metabolic tracer studies, particularly in the field of ¹³C metabolic flux analysis (¹³C-MFA). nih.govd-nb.info ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govresearchgate.net By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can follow the distribution of the ¹³C atoms throughout the metabolic network. nih.gov
The specific labeling pattern of this compound, with two ¹³C atoms in the acetyl group, provides a distinct signature that can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. elifesciences.org This allows for the precise determination of how GlcNAc is metabolized and which pathways it enters. For example, it can be used to measure the flux through the HBP salvage pathway, where free GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to enter the HBP. elifesciences.org
This stable isotope tracer has been crucial in studies demonstrating how cancer cells adapt their metabolism in nutrient-poor environments. For instance, under glutamine deprivation, some cancer cells upregulate the GlcNAc salvage pathway to maintain UDP-GlcNAc levels for glycosylation, a finding elucidated through the use of ¹³C-labeled GlcNAc. elifesciences.org
The success of tracers like this compound has spurred the development of other novel isotopic probes for studying glycosylation and related metabolic pathways. medchemexpress.com Researchers are designing and synthesizing a variety of isotopically labeled sugars and their derivatives to probe different aspects of glycan metabolism with greater specificity and sensitivity. medchemexpress.commdpi.com These advanced probes, in conjunction with sophisticated analytical platforms, are expanding the toolkit for metabolic research.
Application in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.govresearchgate.net Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are central to this field. mdpi.com this compound plays a significant role in the metabolomics component of these integrated studies.
By providing a dynamic view of metabolic fluxes, data from tracer studies with this compound can be integrated with other omics data to build more comprehensive models of cellular function. mdpi.comnih.gov For example, changes in the expression of genes and proteins involved in the HBP, as measured by transcriptomics and proteomics, can be correlated with the actual metabolic flux through the pathway, as quantified using the isotopic tracer. frontiersin.orgrsc.org This integration can reveal how genetic mutations or changes in gene expression ultimately manifest as alterations in metabolic function and cellular phenotype. mdpi.com
A study on breast cancer cells, for instance, used stable isotope tracing to show how the knockout of a particular gene (NAT1) altered the flux of glucose into the HBP and other metabolic pathways, providing a mechanistic link between the gene and the observed changes in cell growth. mdpi.com
The quantitative data generated from using this compound is invaluable for constructing and validating genome-scale metabolic models (GSMMs). nih.gov These models are computational representations of the entire metabolic network of an organism and are used to predict metabolic responses to genetic or environmental perturbations. By providing empirical flux data, tracer studies help to constrain these models and improve their predictive accuracy. nih.gov As multi-omics studies become more common, the role of stable isotope tracers like this compound in providing functional metabolic data will continue to be indispensable for building a complete picture of biological systems. nih.govmdpi.com
Q & A
Q. How is N-[1,2-¹³C₂]Acetyl-D-glucosamine utilized in metabolic pathway tracing, and what methodological considerations are critical for experimental design?
N-[1,2-¹³C₂]Acetyl-D-glucosamine is a stable isotope tracer used to study hexosamine salvage pathways, glycan biosynthesis, and metabolic flux. In yeast models, it is incorporated into N-glycans to track isotopic enrichment via mass spectrometry, enabling precise mapping of glycosylation dynamics . Key considerations include:
- Isotopic Purity : Ensure >98% isotopic enrichment to minimize background noise in NMR or LC-MS analyses .
- Culture Conditions : Use glutamine/glucose-depleted media to force reliance on exogenous GlcNAc salvage pathways, enhancing tracer uptake .
- Time-Resolved Sampling : Collect samples at multiple timepoints (e.g., 0, 2, 4, 8 hours) to capture dynamic metabolic shifts .
Q. What analytical methods are recommended for quantifying N-[1,2-¹³C₂]Acetyl-D-glucosamine in biological samples, and how can interference from structurally similar metabolites be mitigated?
Enzymatic assays (e.g., coupled hexokinase/glucose-6-phosphate dehydrogenase systems) and LC-MS are commonly used. The Auto-Analyser Assay (Megazyme) employs:
-
Reagent Optimization :
Component Volume (R1) Function NADP+/ATP/PVP 0.22 mL Cofactor stabilization HK/G6P-DH/PGI 19.25 mL Enzymatic cascade Linearity is maintained up to 0.8 g/L, with a 10-minute reaction time at 37°C . -
Interference Mitigation : Pre-treat samples with β-N-acetylhexosaminidase to hydrolyze competing GlcNAc polymers .
Q. What synthetic strategies are employed to produce isotopically labeled N-acetyl-D-glucosamine derivatives, and how do they impact downstream applications?
Synthesis involves regioselective fluorination or isotopic recoding. For example:
- Deoxyfluorination : React glucosazide thioglycosides with DAST (diethylaminosulfur trifluoride) to introduce fluorine at C3/C4 positions, preserving the ¹³C-labeled acetyl group .
- Isotopic Recoding : Use ¹³C₂-acetic anhydride to acetylate D-[UL-¹³C₆]glucosamine, achieving >95% isotopic purity for metabolic studies .
Advanced Research Questions
Q. How can researchers design isotope-tracing experiments to study metabolic flux through the hexosamine pathway under nutrient-deprived conditions?
- Tracer Concentration : Use 10 mM N-[1,2-¹³C₂]Acetyl-D-glucosamine in glutamine-free DMEM to induce salvage pathway activation .
- Pathway Inhibition : Combine with DON (6-diazo-5-oxo-L-norleucine) to inhibit GFAT, forcing reliance on exogenous GlcNAc .
- Data Interpretation : Employ isotopomer spectral analysis (ISA) to quantify ¹³C enrichment in UDP-GlcNAc, correcting for natural isotope abundance .
Q. How should discrepancies in isotopic enrichment data be resolved when using differently labeled variants (e.g., [1,2-¹³C₂] vs. [UL-¹³C₆])?
- Source Validation : Cross-check isotopic purity via NMR (e.g., ¹³C NMR for C1/C2 vs. C6 signals) .
- Pathway-Specific Tracers : Use [1,2-¹³C₂] for glycolysis-linked studies and [UL-¹³C₆] for pentose phosphate pathway analysis .
- Statistical Adjustment : Apply mass isotopomer distribution analysis (MIDA) to account for combinatorial labeling .
Q. What strategies are used to synthesize fluorinated N-acetyl-D-glucosamine analogs for probing glycan-protein interactions, and how do structural modifications affect binding affinity?
- Synthetic Routes :
- C3 Fluorination : Reduces steric hindrance, enhancing lectin binding (e.g., wheat germ agglutinin) .
- C4 Fluorination : Disrupts hydrogen bonding, decreasing affinity for chitinases .
- Characterization : Use ¹⁹F NMR and X-ray crystallography to map fluorination effects on glycan conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
